![molecular formula C8H8Cl2O B14673602 7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one CAS No. 36842-13-4](/img/structure/B14673602.png)
7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one is a bicyclic compound with the molecular formula C7H6Cl2O. This compound is characterized by its unique bicyclo[3.2.0]hept-2-en-6-one structure, which includes two chlorine atoms and a methyl group. It is known for its applications in various fields of scientific research and industry.
Méthodes De Préparation
The synthesis of 7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one typically involves the reaction of dichloroketene with 1,3-cyclopentadiene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can be purified through distillation or recrystallization to achieve high purity levels .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of advanced purification techniques ensures the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways. It can also act as a probe for studying protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function and activity. The pathways involved in these reactions depend on the specific biological context and the presence of other reactive species .
Comparaison Avec Des Composés Similaires
7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one can be compared with other similar compounds, such as:
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: This compound has two methyl groups instead of chlorine atoms, leading to different reactivity and applications.
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one: Similar in structure but without the methyl group, this compound exhibits different chemical properties and uses.
4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one: The presence of three methyl groups alters its reactivity and potential applications compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
36842-13-4 |
|---|---|
Formule moléculaire |
C8H8Cl2O |
Poids moléculaire |
191.05 g/mol |
Nom IUPAC |
7,7-dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one |
InChI |
InChI=1S/C8H8Cl2O/c1-4-2-5-6(3-4)8(9,10)7(5)11/h3,5-6H,2H2,1H3 |
Clé InChI |
PHJDTKRPFGPTGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2C(C1)C(=O)C2(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



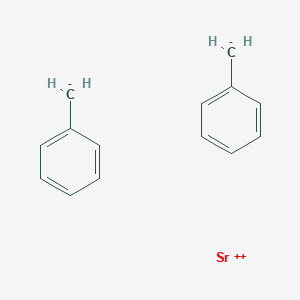
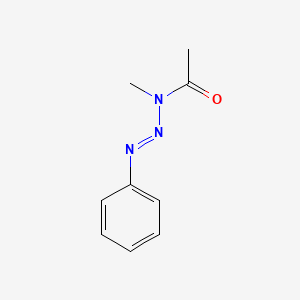
![Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate](/img/structure/B14673528.png)
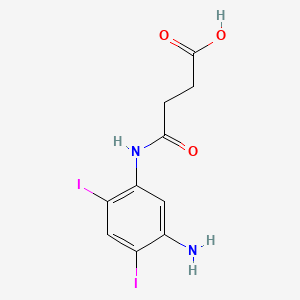
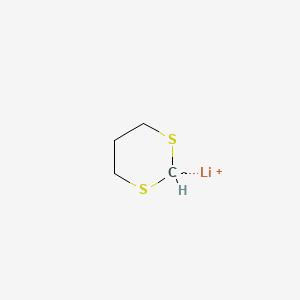
![2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B14673547.png)
![2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14673554.png)
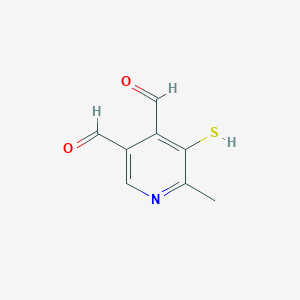
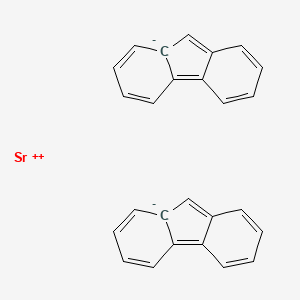
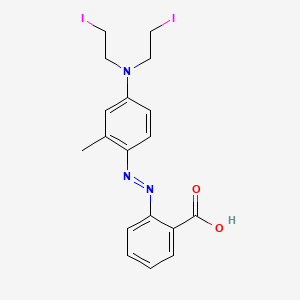
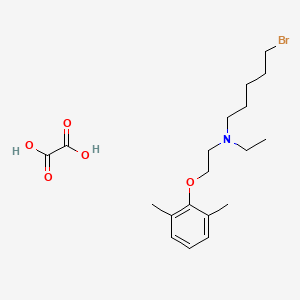

![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
